

Technical Guide: Reactivity & Applications of N-(Chloroacetyl)-2-methylalanine

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Compound of Interest

Compound Name: *N*-(chloroacetyl)-2-methylalanine

CAS No.: 95038-11-2

Cat. No.: B1285535

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Executive Summary

N-(chloroacetyl)-2-methylalanine represents a strategic hybrid in chemical biology: it combines a mild, thiol-specific electrophile (chloroacetamide) with a sterically constrained amino acid scaffold (2-methylalanine or Aib). Unlike standard alkylating agents, this molecule is not merely a "warhead"; it is a structural tool. The gem-dimethyl group of the Aib moiety restricts conformational freedom via the Thorpe-Ingold effect, promoting helical secondary structures in peptides, while the chloroacetyl group provides a site-specific handle for covalent modification of cysteine residues. This guide details its synthesis, reactivity profile, and application in designing covalent inhibitors and stapled peptides.^[1]

Part 1: Mechanistic Foundations

The Electrophilic Warhead: Chloroacetamide

The chloroacetyl group functions as an alkylating agent. Its reactivity is governed by an (Substitution Nucleophilic Bimolecular) mechanism.

- Mechanism: A nucleophile (typically a thiolate anion, RS^-) attacks the methylene carbon (α-carbon), displacing the chloride ion.

- **Selectivity:** Chloroacetamides are less reactive than their iodo- or bromo- counterparts. This lower reactivity is a feature, not a bug; it confers higher selectivity for cysteine thiols over lysine amines at physiological pH, reducing off-target toxicity in biological systems.
- **Leaving Group:** Chloride is a poorer leaving group than iodide, requiring a higher activation energy. This ensures the warhead remains stable in plasma but reacts efficiently within the high-local-concentration environment of a protein binding pocket.

The Structural Scaffold: 2-Methylalanine (Aib)

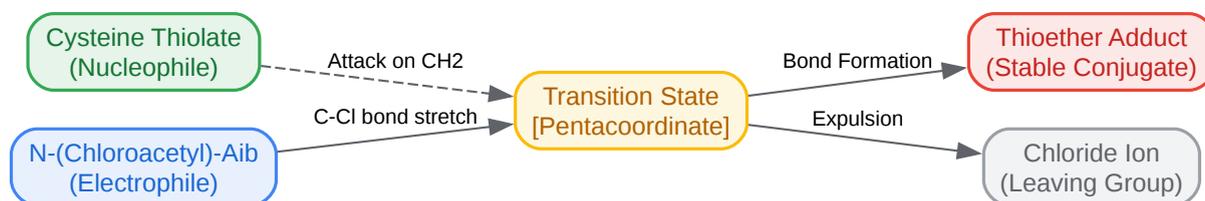
The Aib residue is achiral and sterically demanding due to the two methyl groups at the α -carbon.

- **Steric Hindrance:** The bulk of the gem-dimethyl group restricts rotation around the α -C-C_β and α -C-C_γ bonds.
- **Helix Induction:** This restriction forces peptides containing Aib into helical conformations (α -helix or β -helix).
- **Thorpe-Ingold Effect:** When used in peptide stapling (intramolecular reaction), the Aib scaffold pre-organizes the peptide backbone, reducing the entropic penalty of cyclization and accelerating the reaction rate.

DOT Diagram: Reaction Mechanism

The following diagram illustrates the

attack of a cysteine thiolate on the chloroacetyl group.



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Caption:

reaction pathway showing nucleophilic attack by cysteine thiolate on the chloroacetyl methylene carbon.

Part 2: Synthesis & Characterization

Synthesizing **N-(chloroacetyl)-2-methylalanine** presents a specific challenge: the steric hindrance of the Aib amine makes it a poor nucleophile compared to glycine or alanine. Standard acylation conditions must be optimized.

Synthetic Protocol

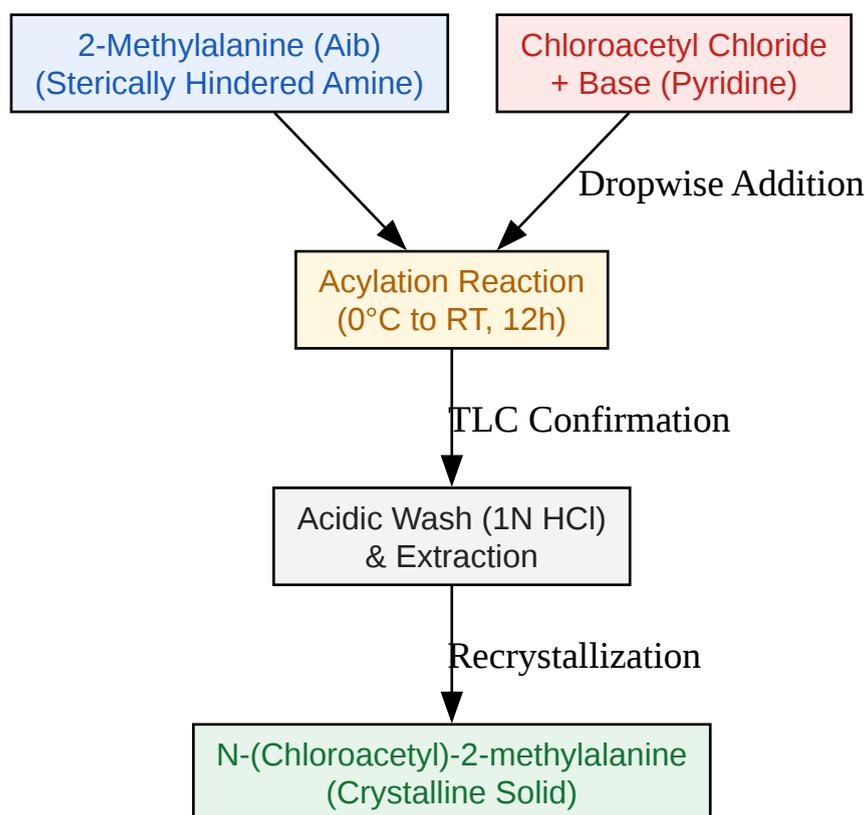
Objective: Acylation of 2-methylalanine with chloroacetyl chloride.

Parameter	Condition	Rationale
Reagents	2-Methylalanine (Aib), Chloroacetyl Chloride	Chloroacetyl chloride is highly reactive, necessary to overcome Aib's steric bulk.
Base	Pyridine or NaOH (Schotten-Baumann)	Neutralizes HCl byproducts. Pyridine acts as a nucleophilic catalyst.
Solvent	DCM (anhydrous) or Toluene	Non-nucleophilic solvents prevent hydrolysis of the acid chloride.
Temperature	0°C RT	Start cold to control exotherm, then warm to drive the reaction to completion against sterics.

Step-by-Step Methodology:

- **Dissolution:** Suspend 2-methylalanine (1.0 eq) in anhydrous DCM under nitrogen. Add Pyridine (2.2 eq).
- **Addition:** Cool to 0°C. Add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes. Note: Aib reacts slower than unhindered amino acids; rapid addition may cause local overheating.
- **Reaction:** Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with ninhydrin; disappearance of free amine).
- **Workup:** Wash with 1N HCl (remove pyridine), then Brine. Dry organic layer over MgSO₄.
- **Purification:** Recrystallization from EtOAc/Hexane is preferred over column chromatography for this polar acid.

DOT Diagram: Synthesis Workflow



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Caption: Synthetic route for N-acylation of Aib, highlighting the requirement for strong acylating agents and extended reaction times.

Part 3: Reactivity Profiling & Stability

Intrinsic Reactivity vs. Local Environment

While the Aib group is sterically bulky, the chloroacetyl group extends away from the quaternary center. Therefore, the intermolecular reactivity with small thiols (like Glutathione) remains comparable to standard chloroacetamides. However, in intramolecular contexts (peptide stapling), the Aib group dramatically accelerates reaction rates.

Comparative Reactivity Table:

Electrophile	Reactivity ()	Selectivity (Cys:Lys)	Stability (Plasma)
Acrylamide	Moderate	High	High
Chloroacetamide	Moderate-Low	Very High	High
Iodoacetamide	High	Low	Low (Light sensitive)
Bromoacetamide	Moderate-High	Moderate	Moderate

Stability Concerns

- Hydrolysis: The amide bond is stable. The C-Cl bond is stable to hydrolysis at neutral pH but hydrolyzes slowly at pH > 9.
- Photostability: Unlike iodo-derivatives, the chloroacetyl group is photostable, making it suitable for prolonged biological assays.

Self-Validating Protocol: GSH Reactivity Assay

To verify the activity of synthesized **N-(chloroacetyl)-2-methylalanine**:

- Setup: Mix compound (50 μ M) with Glutathione (GSH, 500 μ M) in PBS (pH 7.4).
- Monitoring: Track disappearance of the parent compound via LC-MS or HPLC at 0, 15, 30, 60, and 120 minutes.
- Validation: Pseudo-first-order kinetics should be observed. If

min, the compound may be too reactive (check for bromo- impurities). If

h, the chloride may have hydrolyzed or the compound is inactive.

Part 4: Applications in Drug Discovery

Peptide Stapling (The "Staple" Strategy)

This is the primary application. Two **N-(chloroacetyl)-2-methylalanine** residues can be introduced into a peptide sequence. A bis-thiol linker (e.g., benzene-1,3-dimethanethiol) is then

added.

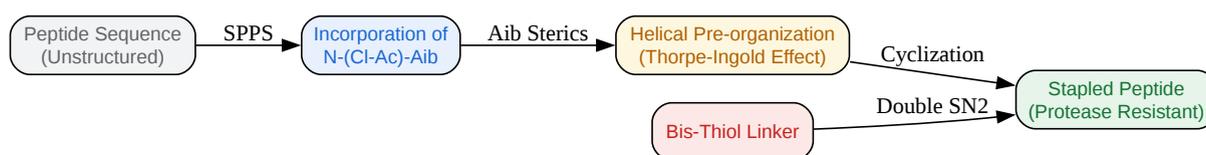
- Mechanism: The linker reacts with both chloroacetyl groups.
- Role of Aib: The Aib residues force the peptide into a helical turn, bringing the two chloroacetyl groups closer. This "pre-organization" makes the cyclization entropically favorable (Thorpe-Ingold effect).

Covalent Fragments

In Fragment-Based Drug Discovery (FBDD), **N-(chloroacetyl)-2-methylalanine** serves as a "warhead-fragment" hybrid.

- Usage: It is screened against protein targets with non-catalytic cysteines.
- Advantage: The Aib group prevents the amide bond from adopting a planar trans-conformation that might be metabolically labile, while the chloroacetyl group probes for nucleophilic cysteines.

DOT Diagram: Peptide Stapling Logic



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Caption: Mechanism of peptide stapling using N-(chloroacetyl)-Aib, emphasizing the conformational role of the Aib scaffold.

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Sources

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